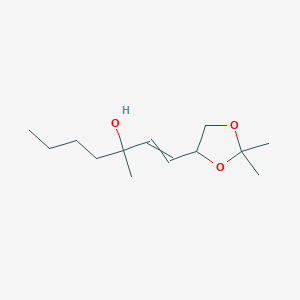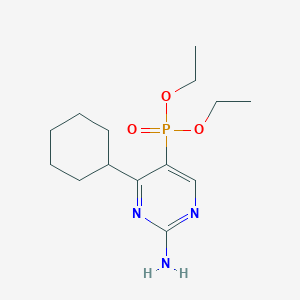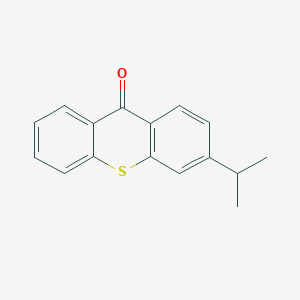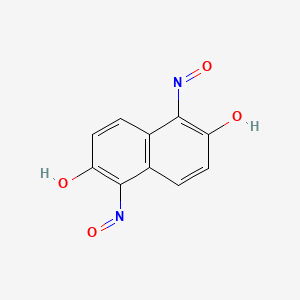
1-Difluoroamino-1,1-dinitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Difluoroamino-1,1-dinitroethane is a chemical compound with the molecular formula C2H3F2N3O4 It is known for its unique structure, which includes both difluoroamino and dinitro groups
Méthodes De Préparation
The synthesis of 1-Difluoroamino-1,1-dinitroethane can be achieved through several methods. One common approach involves the reaction of polynitroalkanes with sodium azide (NaN3). For instance, the reaction of 1,1,1-trinitroethane with NaN3 in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures around 30-40°C can yield 1-azido-1,1-dinitroethane . This compound can then be further reacted to introduce the difluoroamino group.
Analyse Des Réactions Chimiques
1-Difluoroamino-1,1-dinitroethane undergoes various types of chemical reactions, including substitution reactions. For example, the reaction with sodium azide can lead to the formation of azido derivatives . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are less documented. Common reagents used in these reactions include sodium azide and various solvents like DMF and DMSO.
Applications De Recherche Scientifique
1-Difluoroamino-1,1-dinitroethane has several applications in scientific research. It is used in the synthesis of other complex organic compounds, particularly in the field of energetic materials. Its unique structure makes it a valuable intermediate in the preparation of azidopolynitroalkanes, which are studied for their potential use in explosives and propellants . Additionally, the compound’s reactivity is of interest in organic chemistry research, where it is used to explore new synthetic pathways and reaction mechanisms.
Mécanisme D'action
The mechanism of action of 1-Difluoroamino-1,1-dinitroethane involves its ability to undergo substitution reactions, particularly with azide ions. The presence of both difluoroamino and dinitro groups makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation of azido derivatives and other substituted products.
Comparaison Avec Des Composés Similaires
1-Difluoroamino-1,1-dinitroethane can be compared to other similar compounds, such as 1,1,1-trinitroethane and 1-fluoro-1,1-dinitroethane . These compounds share similar structural features but differ in their reactivity and applications. For example, 1,1,1-trinitroethane is primarily used in the synthesis of nitrotriazoles, while 1-fluoro-1,1-dinitroethane is studied for its thermochemical properties . The presence of the difluoroamino group in this compound makes it unique and provides distinct reactivity patterns compared to its analogs.
Propriétés
Numéro CAS |
121832-04-0 |
|---|---|
Formule moléculaire |
C2H3F2N3O4 |
Poids moléculaire |
171.06 g/mol |
Nom IUPAC |
N,N-difluoro-1,1-dinitroethanamine |
InChI |
InChI=1S/C2H3F2N3O4/c1-2(5(3)4,6(8)9)7(10)11/h1H3 |
Clé InChI |
JMNVMQZQNXASHF-UHFFFAOYSA-N |
SMILES canonique |
CC(N(F)F)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)







![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)


![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)


